2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
Description
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O7/c16-15(17,18)9-5-11(21(26)27)14(12(6-9)22(28)29)19-7-13(23)8-1-3-10(4-2-8)20(24)25/h1-6,13,19,23H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUWVCHCMBBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol typically involves multi-step organic reactions. The starting materials often include nitrobenzene derivatives and trifluoromethylated compounds. Common synthetic routes may involve:
Nitration: Introduction of nitro groups to the aromatic ring.
Amination: Formation of the amino linkage between the aromatic rings.
Reduction: Reduction of nitro groups to amines, followed by further functionalization.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction of nitro groups to amines is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
Medicine
The compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry
In industrial applications, the compound could be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of nitro and trifluoromethyl groups could influence its reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Nitro Groups: The target compound contains three nitro groups, compared to one in 1-(2-Amino-6-nitrophenyl)ethanone.
- Trifluoromethyl vs. Perfluorinated Chains : The target’s -CF₃ group is less environmentally persistent than the long-chain perfluoroalkyl moieties in but may still pose bioaccumulation risks .
- Functional Group Diversity: The ethanol group in the target compound distinguishes it from the ketone in and the ethoxy chains in , suggesting divergent solubility and interaction profiles.
Hazard and Regulatory Considerations
- Toxicological Data: Similar to 1-(2-Amino-6-nitrophenyl)ethanone, the toxicological properties of the target compound are likely understudied, as noted for nitroaromatics in general .
- Synthetic Complexity : The patent in highlights the use of multi-step synthetic routes for structurally complex nitro/fluorinated compounds, implying high production costs and possible byproduct hazards .
Research and Application Insights
- Electron-Deficient Systems : The nitro and trifluoromethyl groups in the target compound could make it suitable for applications requiring electron-deficient aromatic systems, such as explosives or photoactive materials.
- Biological Activity: Amino-linked nitroaromatics are common in pharmaceuticals (e.g., antimicrobials), though toxicity must be evaluated .
- Regulatory Precedent : The inclusion of -CF₃ may necessitate future alignment with regulations governing perfluorinated compounds, as seen in .
Biological Activity
The compound 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol, also referred to as CAS 42452-55-1, is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following formula:
- Molecular Formula : C12H14F3N3O5
- InChI Key : BXCXWQRPMVCUKU-UHFFFAOYSA-N
This compound features a trifluoromethyl group and nitro substituents, which are known to influence its biological properties significantly.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Electron-Withdrawing Groups : The presence of the trifluoromethyl group enhances metabolic stability and lipid solubility, contributing to increased membrane permeability and biological activity .
- Nitro Groups : The dinitro substitution is associated with various biological activities, including potential anti-cancer effects due to its ability to induce oxidative stress in cells .
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms hydrogen and halogen bonds with target proteins, enhancing its interaction with biological macromolecules .
Biological Activity Overview
The compound exhibits several significant biological activities:
- Inhibition of Enzymatic Activity : It has shown moderate inhibition against cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical enzymes involved in inflammatory processes .
- Cytotoxicity : In vitro studies have indicated that it possesses cytotoxic properties against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .
Case Studies
Several studies have investigated the biological effects of similar compounds with structural similarities to this compound:
-
Study on COX Inhibition :
- A study evaluated derivatives of trifluoromethyl-substituted phenyl compounds for their ability to inhibit COX enzymes. The results indicated that compounds with similar electron-withdrawing groups exhibited significant inhibitory effects, suggesting a potential pathway for anti-inflammatory applications .
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
Q & A
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 2,6-Dinitro intermediate |
| Trifluoromethylation | (CF₃)₃SiCl, CuI, DMF | Trifluoromethyl-substituted intermediate |
| Amination | H₂/Pd-C, EtOH, RT | Final aminoethanol product |
Advanced: How can regioselectivity challenges during nitration be addressed?
Methodological Answer:
Regioselectivity in nitration is influenced by electron-withdrawing groups (e.g., trifluoromethyl) that direct nitration to meta/para positions. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor para-substitution over ortho .
- Protecting Groups : Temporarily block reactive sites using acetyl or tert-butyl groups, which are later removed .
- Computational Modeling : DFT calculations predict electron density distribution to optimize reaction conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
- LCMS/HPLC : LCMS (e.g., m/z 428 [M+H]⁺) and HPLC retention times (e.g., 0.61 min) validate purity and molecular weight .
- IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack at positions ortho/para to itself. This effect:
- Enhances Electrophilicity : Stabilizes transition states in SNAr reactions, enabling substitutions with amines or alcohols under mild conditions .
- Reduces Byproducts : Directs reactions to specific sites, minimizing competing pathways .
Example : In amination, the -CF₃ group increases the rate of NH₂⁻ attack at the 4-position by 3-fold compared to non-fluorinated analogs .
Basic: What are the stability considerations for this compound under different pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Nitro groups may hydrolyze to amines; stability is improved using non-aqueous solvents (e.g., DMF) .
- Basic Conditions (pH > 10) : Ethanolamine moiety undergoes oxidation; store under inert gas (N₂/Ar) .
- Neutral pH : Most stable; use buffered solutions (PBS, pH 7.4) for biological assays .
Advanced: How can conflicting spectral data for structural isomers be resolved?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiates isomers by correlating proton-proton spatial relationships (e.g., para vs. meta nitro groups) .
- X-ray Crystallography : Provides unambiguous confirmation of substituent positions .
- Comparative LCMS : Spiking with authentic standards identifies retention time shifts caused by isomerism .
Basic: What purification methods are optimal for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate nitro-containing byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp >200°C) .
- HPLC Prep : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities .
Advanced: What computational tools predict biological target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models binding to enzymes/receptors (e.g., nitroreductases) using the compound’s 3D structure .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivative design .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS .
- Surfactants : Polysorbate 80 (0.01% w/v) enhances aqueous solubility .
- pH Adjustment : Solubility increases at pH 7–8 due to deprotonation of the ethanolamine group .
Advanced: What mechanistic insights explain conflicting catalytic reduction rates in literature?
Methodological Answer:
Discrepancies arise from:
- Catalyst Choice : Pd/C vs. PtO₂ affects nitro-to-amine reduction efficiency (Pd/C gives 90% yield; PtO₂ <70%) .
- Solvent Effects : Protic solvents (MeOH) stabilize intermediates better than aprotic ones (THF) .
- Substituent Electronic Effects : Electron-withdrawing -CF₃ groups slow reduction kinetics by 40% compared to -CH₃ analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
